An In-depth Technical Guide to 177Lu-AB-3PRGD2: Structure, Properties, and Experimental Protocols
An In-depth Technical Guide to 177Lu-AB-3PRGD2: Structure, Properties, and Experimental Protocols
This technical guide provides a comprehensive overview of 177Lu-AB-3PRGD2, a promising radiopharmaceutical for targeted radionuclide therapy. The content herein is intended for researchers, scientists, and drug development professionals, offering detailed insights into its structure, chemical properties, and relevant experimental methodologies.
Core Structure and Chemical Identity
177Lu-AB-3PRGD2 is a radiolabeled peptide-based drug designed to target integrin αvβ3, a cell surface receptor overexpressed in various tumor types and on angiogenic endothelial cells.[1] Its structure is a sophisticated assembly of several key functional components:
-
Lutetium-177 (177Lu): A therapeutic radioisotope that emits beta particles, inducing cytotoxicity in targeted cells.
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelator that firmly complexes the 177Lu ion, preventing its release in vivo.
-
Albumin-Binding Moiety (AB): This component is designed to reversibly bind to endogenous albumin in the bloodstream, extending the radiopharmaceutical's circulation half-life and potentially enhancing tumor uptake.
-
3PRGD2: A dimeric cyclic RGD (arginine-glycine-aspartic acid) peptide. The RGD motif is a well-established ligand for integrin αvβ3. The dimeric nature and the polyethylene (B3416737) glycol (PEG) linkers in 3PRGD2 are engineered to improve binding affinity and pharmacokinetic properties.
The precursor, DOTA-AB-3PRGD2, has the following chemical properties:
| Property | Value |
| Molecular Formula | C137H215IN30O45S |
| Molecular Weight | 3161.36 g/mol |
Mechanism of Action and Targeting
The therapeutic strategy of 177Lu-AB-3PRGD2 is predicated on its specific binding to integrin αvβ3. The RGD peptide component of the molecule serves as the targeting vector, recognizing and binding to this integrin with high affinity. Upon binding, the beta radiation emitted by the 177Lu payload induces cellular damage, primarily through the formation of DNA double-strand breaks, leading to apoptosis of the tumor cells.
Chemical and Radiochemical Properties
The following table summarizes key chemical and radiochemical properties of 177Lu-AB-3PRGD2 and its closely related analog, 177Lu-3PRGD2.
| Property | 177Lu-AB-3PRGD2 | 177Lu-3PRGD2 |
| Radiochemical Purity | > 95% | > 99.5%[2] |
| Blood Half-life (human) | 2.85 ± 2.17 h[1] | Not Available |
| Binding Affinity (IC50) | Not Available | 1.25 ± 0.16 nM (for DOTA-3PRGD2)[2] |
Biodistribution and Dosimetry
Preclinical and clinical studies have been conducted to evaluate the biodistribution and estimate the radiation dosimetry of 177Lu-AB-3PRGD2.
Biodistribution in a Murine Model
The following table presents the biodistribution of the closely related compound, 177Lu-3PRGD2, in U87MG tumor-bearing nude mice, expressed as the percentage of injected dose per gram of tissue (%ID/g).[2] It is important to note that the presence of an albumin binder in 177Lu-AB-3PRGD2 is expected to alter its pharmacokinetic profile, likely leading to higher blood retention and potentially different uptake values in other organs.
| Organ | 1 h p.i. (mean ± SD) | 4 h p.i. (mean ± SD) | 24 h p.i. (mean ± SD) | 72 h p.i. (mean ± SD) |
| Blood | 2.13 ± 0.35 | 0.78 ± 0.15 | 0.09 ± 0.02 | 0.02 ± 0.01 |
| Heart | 1.05 ± 0.18 | 0.45 ± 0.09 | 0.06 ± 0.01 | 0.01 ± 0.00 |
| Liver | 2.35 ± 0.41 | 1.54 ± 0.28 | 0.42 ± 0.07 | 0.12 ± 0.02 |
| Spleen | 0.98 ± 0.17 | 0.65 ± 0.12 | 0.21 ± 0.04 | 0.06 ± 0.01 |
| Kidney | 4.18 ± 1.08 | 3.13 ± 0.59 | 0.85 ± 0.16 | 0.25 ± 0.04 |
| Lung | 1.98 ± 0.34 | 0.95 ± 0.18 | 0.21 ± 0.04 | 0.06 ± 0.01 |
| Intestine | 5.16 ± 0.48 | 4.15 ± 1.12 | 1.15 ± 0.21 | 0.35 ± 0.06 |
| Muscle | 0.85 ± 0.15 | 0.38 ± 0.07 | 0.05 ± 0.01 | 0.01 ± 0.00 |
| Bone | 1.25 ± 0.22 | 0.88 ± 0.16 | 0.35 ± 0.06 | 0.11 ± 0.02 |
| Tumor | 6.03 ± 0.65 | 4.62 ± 1.44 | 3.55 ± 1.08 | 1.22 ± 0.18 |
Human Dosimetry
A first-in-human study of 177Lu-AB-3PRGD2 provided the following dosimetry estimates for key organs and the whole body.[1][3]
| Organ | Absorbed Dose (mGy/MBq) (mean ± SD) |
| Red Bone Marrow | 0.157 ± 0.032 |
| Kidneys | 0.684 ± 0.132 |
| Whole-body Effective Dose (mSv/MBq) | 0.251 ± 0.047 |
Experimental Protocols
This section details the methodologies for key experiments related to the development and evaluation of 177Lu-AB-3PRGD2.
Radiolabeling and Quality Control of 177Lu-AB-3PRGD2
Protocol:
-
Preparation: To a vial containing 100 mg of DOTA-AB-3PRGD2, add 200 µL of 0.5 M sodium acetate (B1210297) (NaOAc) buffer (pH 5.6).[4]
-
Radiolabeling: Add 3.7 GBq (100 mCi) of 177LuCl3 to the vial.[4]
-
Incubation: Heat the reaction mixture at 100°C for 30 minutes.[4]
-
Purification: Purify the reaction mixture using a C18 cartridge to separate the labeled product from unreacted 177Lu and other impurities.[4]
-
Sterilization: Sterilize the final product by passing it through a 0.22-µm aseptic filtration membrane.[4]
-
Quality Control:
-
Determine the radiochemical purity using analytical thin-layer chromatography (TLC).[4]
-
The developing solution is a 1:1 (v/v) mixture of methanol (B129727) (CH3OH) and ammonium (B1175870) acetate (NH4OAc).[4]
-
The radiochemical purity should exceed 95% for clinical use.[4]
-
In Vitro Cell Binding Assay (General Protocol)
This protocol describes a general method for assessing the binding affinity of radiolabeled RGD peptides to integrin αvβ3-expressing cells, such as U87MG human glioblastoma cells.
Materials:
-
U87MG cells
-
Binding buffer (e.g., Tris-buffered saline with 1 mM Ca2+ and Mg2+)
-
177Lu-AB-3PRGD2
-
Non-labeled ("cold") c(RGDyK) peptide for competition
-
Gamma counter
Protocol:
-
Cell Seeding: Seed U87MG cells in a multi-well plate and allow them to adhere overnight.
-
Assay Preparation: Wash the cells with binding buffer.
-
Incubation: Add a constant concentration of 177Lu-AB-3PRGD2 to each well along with increasing concentrations of the cold c(RGDyK) peptide.
-
Incubation: Incubate the plate at 4°C for a defined period (e.g., 90 minutes).
-
Washing: Wash the cells multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 1 M NaOH).
-
Radioactivity Measurement: Measure the radioactivity in the cell lysates using a gamma counter.
-
Data Analysis: Plot the bound radioactivity as a function of the cold peptide concentration. The data can be fitted to a one-site competition model to determine the IC50 value, which represents the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
In Vivo Biodistribution Study in a Murine Model
This protocol outlines a typical procedure for evaluating the biodistribution of a radiopharmaceutical in tumor-bearing mice.[2]
Animal Model:
-
Female nude mice bearing U87MG xenografts. Tumors are established by subcutaneous injection of U87MG cells.[2][5]
Protocol:
-
Radiotracer Administration: Inject a known amount of 177Lu-AB-3PRGD2 (e.g., 370 kBq) into the tail vein of each mouse.[2]
-
Time Points: Euthanize groups of mice at various time points post-injection (e.g., 1, 4, 24, and 72 hours).[2]
-
Tissue Harvesting: Dissect and collect major organs and tissues of interest (e.g., blood, heart, liver, spleen, kidneys, lungs, intestine, muscle, bone, and tumor).[2]
-
Sample Processing: Weigh each collected tissue sample.
-
Radioactivity Measurement: Measure the radioactivity in each tissue sample using a calibrated gamma counter. Include standards of the injected dose for accurate quantification.[2]
-
Data Calculation: Express the radioactivity in each organ as the percentage of the injected dose per gram of tissue (%ID/g).[2]
Concluding Remarks
177Lu-AB-3PRGD2 is a rationally designed radiopharmaceutical with the potential to be an effective targeted therapy for integrin αvβ3-expressing tumors. Its structure, incorporating an albumin-binding moiety and a dimeric RGD peptide, aims to optimize its pharmacokinetic and tumor-targeting properties. The data presented in this guide provide a solid foundation for further research and development of this promising therapeutic agent. It is crucial to acknowledge that some of the detailed preclinical data, particularly regarding binding affinity and biodistribution, are based on the closely related compound 177Lu-3PRGD2. Future studies should focus on generating a complete dataset for 177Lu-AB-3PRGD2 to fully elucidate the impact of the albumin-binding component.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin α v β 3-positive tumors: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. thno.org [thno.org]
